molecular formula C25H21FN6O4 B4292319 6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B4292319
M. Wt: 488.5 g/mol
InChI Key: VSKDZEQXFHFLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a trimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluoroaniline.

    Formation of the Dihydropyrano[2,3-c]pyrazole Ring: This step involves the cyclization reaction between the pyrazole derivative and a suitable aldehyde or ketone.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or aldehyde.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

    Oxidation Products: Oxides of the amino and methoxy groups.

    Reduction Products: Amines or aldehydes from the reduction of the carbonitrile group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Preliminary studies suggest that it may exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.

    Interaction with Receptors: It may bind to cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenyl-pyrazole derivatives: These compounds share the fluorophenyl-pyrazole core structure but differ in the substituents attached to the pyrazole ring.

    Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group but different core structures.

    Dihydropyrano[2,3-c]pyrazole derivatives: These compounds share the dihydropyrano[2,3-c]pyrazole ring but differ in the substituents attached to the ring.

Uniqueness

The uniqueness of 6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-amino-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O4/c1-33-17-8-13(9-18(34-2)23(17)35-3)22-20-19(15(10-27)24(28)36-25(20)32-31-22)16-11-29-30-21(16)12-4-6-14(26)7-5-12/h4-9,11,19H,28H2,1-3H3,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKDZEQXFHFLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(NN=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 2
6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 3
6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Reactant of Route 6
6-AMINO-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

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